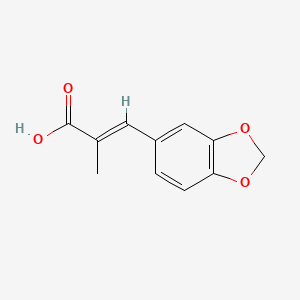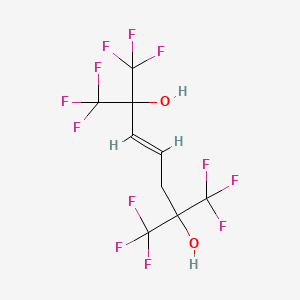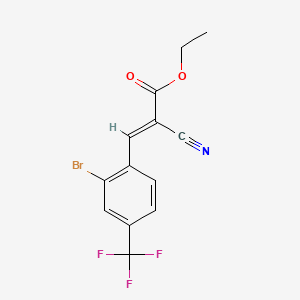![molecular formula C17H17BrN4O5 B1623241 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide CAS No. 76337-89-8](/img/structure/B1623241.png)
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is a complex organic compound with a unique structure that includes a glycinamide backbone, a benzoyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide typically involves multiple steps, including the nitration of benzoyl compounds and the subsequent coupling with glycinamide derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification systems to achieve the necessary scale and quality. The process must adhere to stringent safety and environmental regulations due to the potentially hazardous nature of the reagents and intermediates involved.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially modulating their activity. The benzoyl group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: A precursor to various dyes and pharmaceuticals.
4-Nitrobenzoic acid: Used in the synthesis of anesthetics like procaine.
3-Nitrobenzoic acid: Utilized in the preparation of 3-aminobenzoic acid, which is used in dye synthesis.
Uniqueness
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
76337-89-8 |
|---|---|
Fórmula molecular |
C17H17BrN4O5 |
Peso molecular |
437.2 g/mol |
Nombre IUPAC |
2-amino-N-[2-(2-benzoyl-4-nitroanilino)acetyl]acetamide;hydrobromide |
InChI |
InChI=1S/C17H16N4O5.BrH/c18-9-15(22)20-16(23)10-19-14-7-6-12(21(25)26)8-13(14)17(24)11-4-2-1-3-5-11;/h1-8,19H,9-10,18H2,(H,20,22,23);1H |
Clave InChI |
QVWJCUJDVACOBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC(=O)NC(=O)CN.Br |
Key on ui other cas no. |
76337-89-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(hydroxyimino)-](/img/structure/B1623167.png)
![2,4,6,8,10-Pentamethyl-2,4,6,8,10-pentaphenyl-[1,3,5,7,9,2,4,6,8,10]cyclopentosiloxane](/img/structure/B1623170.png)




![2-Hydroxy-3-[(1-oxodocosyl)oxy]propyltrimethylammonium chloride](/img/structure/B1623180.png)
![1-[2-Bromo-1-(1,1-dimethylethoxy)ethyl]-4-methoxybenzene](/img/structure/B1623181.png)
